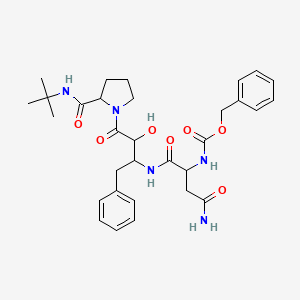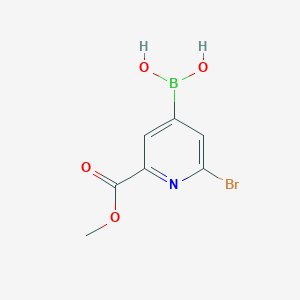
CID 171042860
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 171042860 is a chemical compound registered in the PubChem database. This compound has garnered interest in various scientific fields due to its unique properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
Análisis De Reacciones Químicas
CID 171042860 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific outcomes. For instance, the compound may react with halogenated hydrocarbons under specific conditions to form new derivatives . The major products formed from these reactions depend on the reagents and conditions used, highlighting the compound’s versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
CID 171042860 has a wide range of scientific research applications. In chemistry, it is used to study the structural details of metabolites and lipids through advanced mass spectrometry techniques . In biology, the compound’s role in metabolic pathways and its potential as a biomarker are of significant interest. In medicine, this compound may be explored for its therapeutic potential, particularly in understanding disease mechanisms and developing new treatments. Industrial applications include its use in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 171042860 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, influencing various biochemical processes. For example, similar compounds like tranexamic acid exert their effects by inhibiting the activation of plasminogen, thereby preventing excessive bleeding . Understanding the molecular targets and pathways involved can provide insights into the compound’s therapeutic potential and applications.
Comparación Con Compuestos Similares
CID 171042860 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For instance, compounds like tranexamic acid and acetazolamide share some structural similarities and mechanisms of action . this compound’s specific properties and applications set it apart, making it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Propiedades
Fórmula molecular |
C7H10Na3O7 |
|---|---|
Peso molecular |
278.14 g/mol |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/i1D3;;; |
Clave InChI |
KDASSMLRJGWUTK-AGUGZIQGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
SMILES canónico |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)




![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)





![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)

![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
